

# Certificate of Analysis: Demethylmaprotiline-d2-1 - A Technical Guide

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## Compound of Interest

Compound Name: Demethylmaprotiline-d2-1

Cat. No.: B12405329

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the data and methodologies associated with the certificate of analysis for **Demethylmaprotiline-d2-1**, a deuterated internal standard critical for pharmacokinetic and metabolic studies of its parent compound, maprotiline.

## Compound Identification and Specifications

**Demethylmaprotiline-d2-1**, also known as Normaprotiline-d2, is the primary metabolite of maprotiline with two deuterium atoms incorporated for use as an internal standard in quantitative bioanalysis.

Identifier	Value
Product Name	Demethylmaprotiline-d2-1
Synonyms	Normaprotiline-d2, Desmethylmaprotiline-d2
Molecular Formula	C <sub>20</sub> H <sub>21</sub> D <sub>2</sub> N
Molecular Weight	279.44 g/mol
CAS Number	Not available
Chemical Structure	See Figure 1

## Quantitative Analysis Summary

The following table summarizes the key quantitative data obtained from the analysis of a representative lot of **Demethylmaprotiline-d2-1**.

Test	Specification	Result	Method
Chemical Purity	≥98%	99.5%	HPLC-UV
Isotopic Purity	≥99% atom % D	99.6% atom % D	Mass Spectrometry
Deuterium Incorporation	Report	d2: 99.6%, d1: 0.3%, d0: 0.1%	Mass Spectrometry
Concentration (if in solution)	1.0 mg/mL ± 5%	1.02 mg/mL	Gravimetric with HPLC-UV verification
Residual Solvents	≤0.5%	Conforms	Headspace GC-MS

## Experimental Protocols

Detailed methodologies for the key analytical experiments are provided below.

### High-Performance Liquid Chromatography (HPLC-UV) for Chemical Purity

- Instrumentation: Agilent 1260 Infinity II HPLC system with a Diode Array Detector.
- Column: Phenomenex Luna C18(2), 4.6 x 150 mm, 5 µm.
- Mobile Phase A: 0.1% Formic acid in Water.
- Mobile Phase B: 0.1% Formic acid in Acetonitrile.
- Gradient: 10% B to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
- Flow Rate: 1.0 mL/min.

- Column Temperature: 30°C.
- Detection Wavelength: 275 nm.
- Injection Volume: 10 µL.
- Purity Calculation: The purity is determined by the area percent method, where the peak area of the main component is divided by the total area of all peaks detected.

## Mass Spectrometry for Isotopic Purity and Deuterium Incorporation

- Instrumentation: Sciex Triple Quad 5500 Mass Spectrometer with an electrospray ionization (ESI) source.
- Infusion Solvent: 50:50 Acetonitrile:Water with 0.1% Formic Acid.
- Ionization Mode: Positive Ion Electrospray (ESI+).
- Scan Type: Full scan from m/z 270-290.
- Data Analysis: The relative abundance of the d0, d1, and d2 isotopic peaks is used to calculate the isotopic purity and the distribution of deuterium incorporation.

## Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

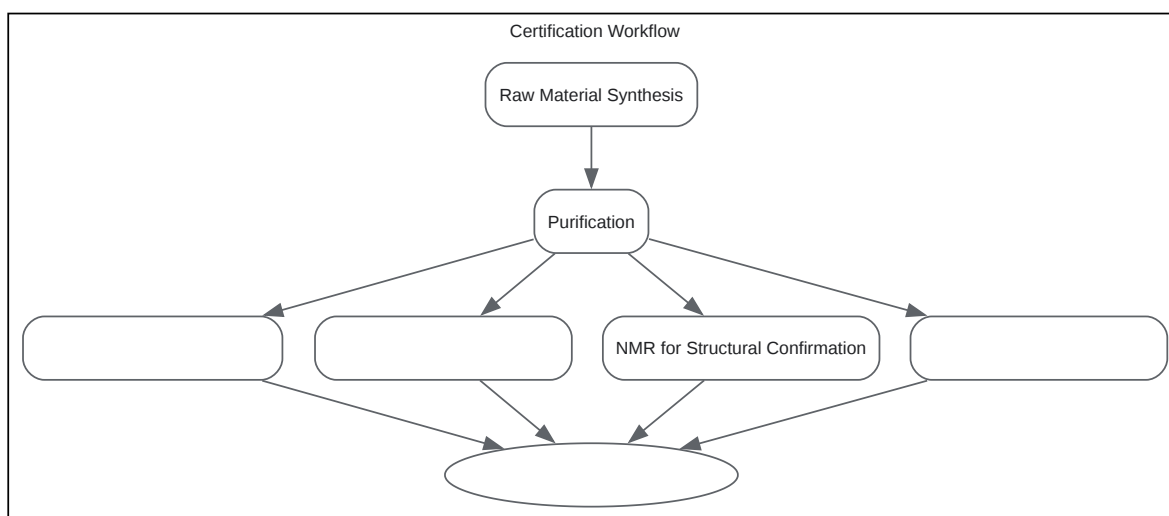
- Instrumentation: Bruker Avance III 400 MHz NMR Spectrometer.
- Solvent: Chloroform-d ( $\text{CDCl}_3$ ).
- $^1\text{H}$  NMR: The spectrum is acquired to confirm the overall structure of the molecule. The absence of a signal at the position corresponding to the deuterated site confirms the location of the deuterium labels.
- $^{13}\text{C}$  NMR: The spectrum provides confirmation of the carbon skeleton.

## Visualizations

### Chemical Structure

Caption: Chemical structure of **Demethylmaprotiline-d2-1**.

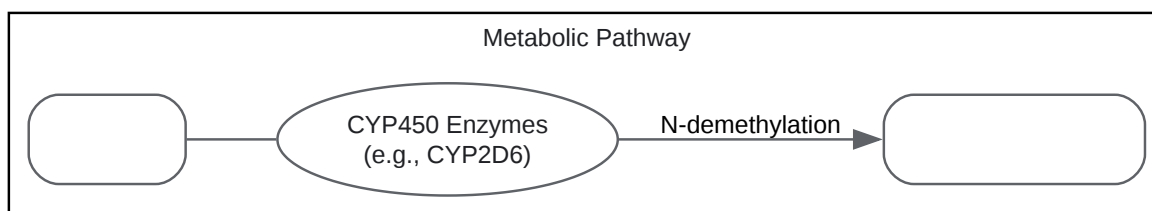
### Analytical Workflow for Certification



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Caption: Analytical workflow for the certification of **Demethylmaprotiline-d2-1**.

### Metabolic Pathway of Maprotiline



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Caption: Metabolic pathway of Maprotiline to Demethylmaprotiline.

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